REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[S:9]1(=[O:15])(=[O:14])[CH2:13][CH2:12][CH2:11][NH:10]1>CO>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][N:10]2[CH2:11][CH2:12][CH2:13][S:9]2(=[O:15])=[O:14])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
324 g
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Type
|
reactant
|
Smiles
|
C(=C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
373 g
|
Type
|
reactant
|
Smiles
|
S1(NCCC1)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated in D.M.F
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was then concentrated under vacuum, water (2.52 liters)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into CH2Cl2 (3×1.87 liters)
|
Type
|
WASH
|
Details
|
The combined methylene chloride extracts were washed with water
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in ethyl acetate (1.3 liters) at 35°
|
Type
|
ADDITION
|
Details
|
hexane (0.87 liters) was added over 10 minutes
|
Duration
|
10 min
|
Type
|
WAIT
|
Details
|
The resulting crystalline product was granulated at -5 to 0° for 4 hours
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with hexane (0.37 liters)
|
Type
|
CUSTOM
|
Details
|
dried in vacuum at 25°
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCN1S(CCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 518 g | |
YIELD: CALCULATEDPERCENTYIELD | 74.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |